molecular formula C21H19NO2 B12603501 5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one CAS No. 918542-40-2

5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one

Cat. No.: B12603501
CAS No.: 918542-40-2
M. Wt: 317.4 g/mol
InChI Key: FBZXUCZLRWTHEV-UHFFFAOYSA-N
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Description

5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by its complex structure, which includes an acetyl group, a benzyl group, a methyl group, and a phenyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with pyridinone precursors under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions often involve moderate to high temperatures and may require inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification. The industrial synthesis may also employ automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenylpyridin-2(1H)-one: Lacks the acetyl and benzyl groups, resulting in different chemical properties.

    3-Benzyl-4-methyl-1-phenylpyridin-2(1H)-one: Similar structure but without the acetyl group.

    5-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one: Lacks the benzyl group.

Uniqueness

5-Acetyl-3-benzyl-4-methyl-1-phenylpyridin-2(1H)-one is unique due to the presence of all four functional groups (acetyl, benzyl, methyl, and phenyl) attached to the pyridinone ring

Properties

CAS No.

918542-40-2

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

5-acetyl-3-benzyl-4-methyl-1-phenylpyridin-2-one

InChI

InChI=1S/C21H19NO2/c1-15-19(13-17-9-5-3-6-10-17)21(24)22(14-20(15)16(2)23)18-11-7-4-8-12-18/h3-12,14H,13H2,1-2H3

InChI Key

FBZXUCZLRWTHEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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